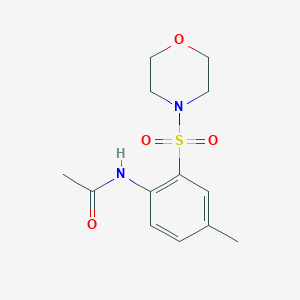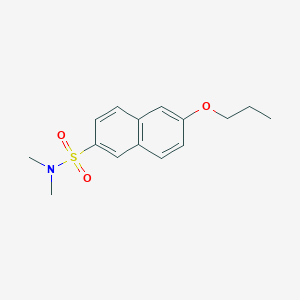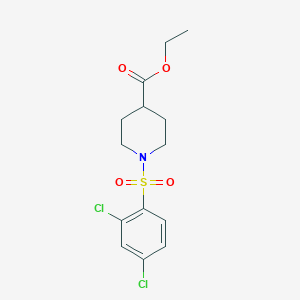amine](/img/structure/B275312.png)
[(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of bromine atoms at the 2 and 5 positions of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine typically involves the bromination of a suitable benzene derivative followed by sulfonamide formation. A common synthetic route includes:
Bromination: The starting material, such as benzene or a substituted benzene, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.
Sulfonamide Formation: The dibrominated benzene derivative is then reacted with a sulfonamide precursor, such as methoxyethylamine, under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates. The bromine atoms and methoxyethyl group may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- 2,5-Dibromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-ethoxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-methylpropyl)benzene-1-sulfonamide
Comparison: Compared to its analogs, [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effectiveness.
Propiedades
Fórmula molecular |
C9H11Br2NO3S |
|---|---|
Peso molecular |
373.06 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
VIZILTHLAMHSEG-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







)amine](/img/structure/B275252.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)

![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
amine](/img/structure/B275309.png)

